1-Methoxy-4-methylpentan-2-ol
CAS No.: 53892-33-4
Cat. No.: VC8416595
Molecular Formula: C7H16O2
Molecular Weight: 132.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 53892-33-4 |
---|---|
Molecular Formula | C7H16O2 |
Molecular Weight | 132.2 g/mol |
IUPAC Name | 1-methoxy-4-methylpentan-2-ol |
Standard InChI | InChI=1S/C7H16O2/c1-6(2)4-7(8)5-9-3/h6-8H,4-5H2,1-3H3 |
Standard InChI Key | PUBJOYLZVVHMIK-UHFFFAOYSA-N |
SMILES | CC(C)CC(COC)O |
Canonical SMILES | CC(C)CC(COC)O |
Introduction
Structural Characteristics and Nomenclature
IUPAC Naming and Isomerism
The systematic IUPAC name 1-methoxy-4-methylpentan-2-ol defines a five-carbon chain (pentanol backbone) with a hydroxyl group at position 2, a methoxy group at position 1, and a methyl branch at position 4 . This nomenclature distinguishes it from closely related isomers such as 4-methoxy-2-methylpentan-2-ol (PubChem CID 14387613) and 4-methoxy-4-methylpentan-2-ol (CAS 141-73-1) , which differ in substituent placement.
The compound’s structure can be represented in SMILES notation as , emphasizing the methoxy group’s position on the terminal carbon . Stereochemical variations, such as the (2R) and (2S) enantiomers of 4-methoxy-4-methylpentan-2-ol (CAS 2227689-28-1 and 2227774-27-6) , highlight the importance of chiral centers in analogous molecules, though specific stereochemical data for 1-methoxy-4-methylpentan-2-ol remain unreported.
Molecular and Computational Descriptors
Key molecular descriptors include:
Property | Value | Source |
---|---|---|
Molecular weight | 132.20 g/mol | |
Molecular formula | ||
InChIKey | WOGLHVNEIMYZTM-UHFFFAOYSA-N | |
SMILES | COC(C)CC(C)(O)CH3 |
The InChI string confirms the connectivity of functional groups and branching. Computational models predict a tetrahedral geometry around the oxygen atoms, with van der Waals interactions influencing conformational stability .
Synthesis and Manufacturing
Industrial Availability
Current suppliers list related compounds as discontinued or limited in availability. For instance, 1-[(4-methoxy-4-methylpentan-2-yl)amino]propan-2-ol (CAS 1155073-62-3) was discontinued by CymitQuimica, suggesting challenges in large-scale production or commercial demand. Regulatory constraints, such as the need for GHS-compliant labeling for skin/eye irritation (H315, H319) , may further complicate manufacturing.
Physicochemical Properties
Thermal and Spectral Data
Experimental data for 1-methoxy-4-methylpentan-2-ol are sparse, but its isomer 4-methoxy-4-methylpentan-2-ol exhibits:
Solubility and Reactivity
The compound is expected to be miscible with polar aprotic solvents (e.g., DMSO, acetone) due to its hydroxyl and ether groups. Reactivity parallels secondary alcohols, with potential for oxidation to ketones or participation in esterification reactions .
Applications and Research Frontiers
Industrial Uses
Branched methoxy-alcohols serve as solvents in coatings and resins due to their low volatility and high solvating power . For example, Pent-Oxol Solvent (CAS 141-73-1) is utilized in polymer formulations, suggesting analogous applications for 1-methoxy-4-methylpentan-2-ol.
Comparative Analysis with Structural Analogs
Positional Isomerism Effects
Compared to 4-methoxy-2-methylpentan-2-ol , the 1-methoxy variant’s terminal ether group may reduce steric hindrance, enhancing reactivity in nucleophilic substitutions.
Stereochemical Impact
Enantiomers like (2S)-4-methoxy-4-methylpentan-2-ol exhibit distinct physicochemical behaviors, underscoring the need for chiral resolution studies in the target compound.
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